molecular formula C14H7Cl2NO2 B11810299 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde

2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11810299
M. Wt: 292.1 g/mol
InChI Key: KXKDYKQSMLTSLK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H7Cl2NO2 It is a derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The aldehyde group is introduced through a subsequent formylation reaction using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid

    Reduction: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins like prostaglandin H2 synthase and trypsin, suggesting potential pathways for their action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
  • 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol
  • 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid

Uniqueness

2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of both the dichlorophenyl and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C14H7Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-7H

InChI Key

KXKDYKQSMLTSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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